molecular formula C9H12N5O6P B12746146 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- CAS No. 91516-85-7

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-

Cat. No.: B12746146
CAS No.: 91516-85-7
M. Wt: 317.20 g/mol
InChI Key: MWPCMYIIXPYDAK-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-: is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- involves multiple steps. One common method involves the reaction of guanine with specific phosphorylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure consistency. The use of advanced chromatographic techniques is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in the context of antiviral and anticancer therapies, where the compound can prevent the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- is unique due to its specific structure, which includes a phosphorylated side chain. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

91516-85-7

Molecular Formula

C9H12N5O6P

Molecular Weight

317.20 g/mol

IUPAC Name

2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)oxymethyl]-1H-purin-6-one

InChI

InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-18-5-1-19-21(16,17)20-2-5/h3,5H,1-2,4H2,(H,16,17)(H3,10,12,13,15)

InChI Key

MWPCMYIIXPYDAK-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(=O)(O1)O)OCN2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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